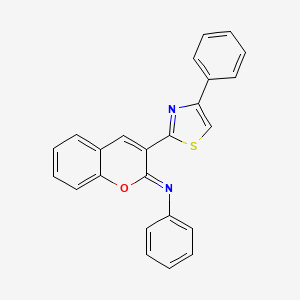

![molecular formula C21H19N5OS B2590886 N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891118-88-0](/img/structure/B2590886.png)

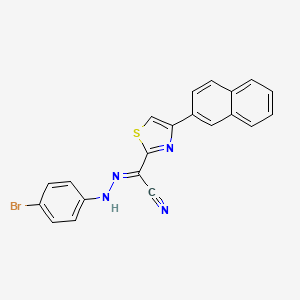

N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

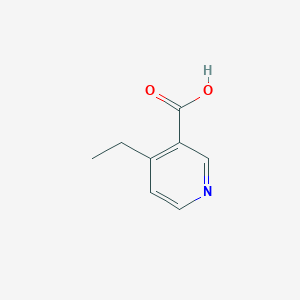

“N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a small molecule that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It has a molecular formula of C20H17N5O and an average weight of 343.3819 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, Kattimani et al. synthesized 3,6-disubstituted[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives via the reaction of phenacyl bromide with various 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-aryl-2H-1,2,4-triazol-3(4H)-ones in refluxing ethanol .

Molecular Structure Analysis

The molecular structure of “N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is characterized by the presence of a pyridazine ring substituted by a phenyl group . The molecule’s structure is similar to other structures in its group .

Aplicaciones Científicas De Investigación

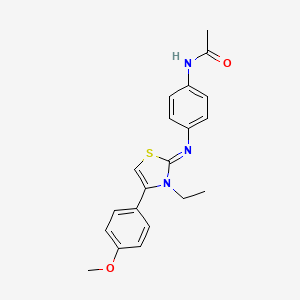

Antimicrobial and Antifungal Applications

Compounds with structural similarities to N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown significant promise in antimicrobial and antifungal applications. For instance, novel derivatives synthesized for their antibacterial and antifungal activity exhibited significant biological activity against a range of microorganisms, highlighting their potential as lead compounds for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antiviral Activity

Further research into triazolo[4,3-b]pyridazine derivatives revealed promising antiviral properties, particularly against hepatitis A virus (HAV). Certain compounds within this structural class demonstrated a significant effect on HAV, offering a potential pathway for the development of novel antiviral drugs (Shamroukh & Ali, 2008).

Anticonvulsant Properties

The exploration of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines has led to the identification of compounds with potent anticonvulsant activity. These substances, tested against maximal electroshock-induced seizures in rats, showcased their potential as bioisosteres of the purine ring for anticonvulsant activity, indicating their value in the development of new treatments for seizure disorders (Kelley et al., 1995).

Antioxidant Ability

The synthesis of novel 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl) derivatives bearing specific moieties demonstrated significant antioxidant ability in various assays. Some compounds exhibited antioxidant activity higher than standard antioxidants, suggesting their usefulness in combating oxidative stress-related conditions (Shakir, Ali, & Hussain, 2017).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research opens new avenues for the development of safer, more effective insecticidal agents (Fadda et al., 2017).

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c1-15-7-9-16(10-8-15)13-22-20(27)14-28-21-24-23-19-12-11-18(25-26(19)21)17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDAEQHGVKHRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2590806.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2590809.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2590814.png)

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)